molecular formula C25H30N6O3 B11327921 N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

Cat. No.: B11327921
M. Wt: 462.5 g/mol
InChI Key: SDVVZFFXZMRHOS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrimidine moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate amine and a diketone under acidic conditions.

    Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the methyl and amino groups.

    Coupling with Piperazine: The substituted pyrimidine is then coupled with piperazine under basic conditions to form the piperazine-pyrimidine intermediate.

    Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide shares structural similarities with other piperazine derivatives and pyrimidine-based compounds.
  • Examples: Compounds such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine and other aminopyrimidine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

462.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide

InChI

InChI=1S/C25H30N6O3/c1-17-5-7-19(8-6-17)28-23-16-24(27-18(2)26-23)30-9-11-31(12-10-30)25(32)29-20-13-21(33-3)15-22(14-20)34-4/h5-8,13-16H,9-12H2,1-4H3,(H,29,32)(H,26,27,28)

InChI Key

SDVVZFFXZMRHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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